4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzenesulfonamide
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Overview
Description
4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzenesulfonamide is a complex organic compound that features a benzothiazole moiety fused with a pyrrole ring and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzenesulfonamide typically involves multiple steps, including the formation of the benzothiazole ring, the pyrrole ring, and the sulfonamide group. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring.
Cyclization Reactions: The formation of the pyrrole ring can be achieved through cyclization reactions involving appropriate precursors.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzenesulfonamide has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent due to its benzothiazole moiety.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is explored for its use in the development of new materials and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzenesulfonamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity . The compound may also interfere with cellular pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and are used in similar applications.
Pyrrole Derivatives: Compounds like pyrrole-2-carboxylic acid and N-methylpyrrole are structurally related and have comparable chemical properties.
Uniqueness
4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzenesulfonamide is unique due to its combination of benzothiazole, pyrrole, and sulfonamide groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S2/c18-16-15(17-20-12-3-1-2-4-14(12)25-17)13(22)9-21(16)10-5-7-11(8-6-10)26(19,23)24/h1-8H,9,18H2,(H2,19,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXACYHABVZNFBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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